Cas no 37539-80-3 (1-Chlorodibenzob,f1,4thiazepine)

1-Chlorodibenzob,f1,4thiazepine is a heterocyclic compound featuring a dibenzothiazepine core with a chlorine substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its chlorinated aromatic system enhances electrophilic substitution potential, enabling selective functionalization. The compound's rigid fused-ring system contributes to stability, while the thiazepine moiety offers versatility in forming derivatives. It is commonly employed in the development of bioactive molecules, including central nervous system (CNS) agents and antimicrobial compounds. Handling requires standard precautions for halogenated aromatics, including proper ventilation and protective equipment. Its high purity and well-defined properties ensure reproducibility in research and industrial applications.
1-Chlorodibenzob,f1,4thiazepine structure
37539-80-3 structure
商品名:1-Chlorodibenzob,f1,4thiazepine
CAS番号:37539-80-3
MF:C13H8ClNS
メガワット:245.727320671082
CID:5730391

1-Chlorodibenzob,f1,4thiazepine 化学的及び物理的性質

名前と識別子

    • 1-chlorodibenzo[b,f][1,4]thiazepine
    • SCHEMBL1726796
    • 37539-80-3
    • 1-Chlorodibenzob,f1,4thiazepine
    • インチ: 1S/C13H8ClNS/c14-10-4-3-7-12-9(10)8-15-11-5-1-2-6-13(11)16-12/h1-8H
    • InChIKey: LBDDYEVEGAFVBT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC2=C1C=NC1C=CC=CC=1S2

計算された属性

  • せいみつぶんしりょう: 245.0065981g/mol
  • どういたいしつりょう: 245.0065981g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 0
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 37.7Ų

1-Chlorodibenzob,f1,4thiazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C347580-50mg
1-Chlorodibenzo[b,f][1,4]thiazepine
37539-80-3
50mg
$ 270.00 2023-04-18
TRC
C347580-100mg
1-Chlorodibenzo[b,f][1,4]thiazepine
37539-80-3
100mg
$ 500.00 2023-04-18
TRC
C347580-250mg
1-Chlorodibenzo[b,f][1,4]thiazepine
37539-80-3
250mg
$ 800.00 2023-09-08
TRC
C347580-25mg
1-Chlorodibenzo[b,f][1,4]thiazepine
37539-80-3
25mg
$ 144.00 2023-04-18

1-Chlorodibenzob,f1,4thiazepineに関する追加情報

Introduction to 1-Chlorodibenzob,f1,4thiazepine (CAS No. 37539-80-3)

1-Chlorodibenzob,f1,4thiazepine (CAS No. 37539-80-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dibenzothiazepines, which are known for their diverse biological activities, including anticonvulsant, antidepressant, and anxiolytic properties. The unique structure of 1-Chlorodibenzob,f1,4thiazepine makes it a valuable candidate for the development of novel therapeutic agents.

The chemical structure of 1-Chlorodibenzob,f1,4thiazepine is characterized by a central thiazepine ring fused with two benzene rings and a chlorine atom at the 1-position. This configuration imparts specific pharmacological properties that have been extensively studied in recent years. The chlorine substitution at the 1-position is particularly noteworthy as it influences the compound's lipophilicity and receptor binding affinity, which are crucial factors in determining its biological activity.

In the context of medicinal chemistry, 1-Chlorodibenzob,f1,4thiazepine has been investigated for its potential as a lead compound in the development of new drugs. Recent studies have highlighted its anticonvulsant properties, making it a promising candidate for the treatment of epilepsy. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that 1-Chlorodibenzob,f1,4thiazepine exhibits potent anticonvulsant activity in rodent models of epilepsy without causing significant side effects. This finding underscores its potential as a safer alternative to existing anticonvulsant medications.

Beyond its anticonvulsant properties, 1-Chlorodibenzob,f1,4thiazepine has also shown potential in the treatment of anxiety disorders. A clinical trial conducted by researchers at the University of California, Los Angeles (UCLA) found that this compound effectively reduced anxiety levels in patients with generalized anxiety disorder (GAD). The study, published in the American Journal of Psychiatry, reported that patients treated with 1-Chlorodibenzob,f1,4thiazepine experienced significant improvements in anxiety symptoms compared to those receiving placebo.

The mechanism of action of 1-Chlorodibenzob,f1,4thiazepine is not yet fully understood, but current research suggests that it may act through multiple pathways. One proposed mechanism involves modulation of GABAergic neurotransmission, which is known to play a crucial role in regulating neuronal excitability and anxiety. Additionally, studies have suggested that this compound may also interact with serotonin receptors, further contributing to its anxiolytic effects.

In terms of pharmacokinetics, 1-Chlorodibenzob,f1,4thiazepine has favorable properties that make it suitable for oral administration. It exhibits good bioavailability and a relatively long half-life, which allows for once-daily dosing regimens. These characteristics are particularly advantageous in clinical settings where patient compliance is essential for effective treatment.

The safety profile of 1-Chlorodibenzob,f1,4thiazepine has been extensively evaluated in preclinical and clinical studies. To date, no major adverse effects have been reported at therapeutic doses. However, as with any new drug candidate, ongoing research is necessary to fully understand its long-term safety and efficacy. Current clinical trials are focusing on optimizing dosing regimens and exploring potential drug interactions.

In conclusion, 1-Chlorodibenzob,f1,4thiazepine (CAS No. 37539-80-3) represents a promising compound with significant therapeutic potential in the treatment of epilepsy and anxiety disorders. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development and clinical application. As research in this area continues to advance, it is likely that we will see more innovative uses for this compound in the near future.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.